molecular formula C7H4Cl2F3N B14140786 3,4-Dichloro-5-(trifluoromethyl)aniline CAS No. 392-90-5

3,4-Dichloro-5-(trifluoromethyl)aniline

Cat. No.: B14140786
CAS No.: 392-90-5
M. Wt: 230.01 g/mol
InChI Key: OUSCVTBXVKWXMD-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)aniline typically involves the chlorination of trifluoromethyl-substituted benzene derivatives. One common method includes the reaction of p-chloro trifluoromethyl benzene with chlorine in the presence of iron and ferric chloride as catalysts. The reaction is carried out at elevated temperatures, around 85-105°C, to achieve the desired chlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl).

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Properties

CAS No.

392-90-5

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4Cl2F3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2

InChI Key

OUSCVTBXVKWXMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)N

Origin of Product

United States

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